molecular formula C5H10N2O2S B1377352 2-Cyano-2,2-dimethylethane-1-sulfonamide CAS No. 1432679-26-9

2-Cyano-2,2-dimethylethane-1-sulfonamide

Cat. No. B1377352
M. Wt: 162.21 g/mol
InChI Key: FYOWZIDNYBPKPT-UHFFFAOYSA-N
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Description

2-Cyano-2,2-dimethylethane-1-sulfonamide, also known as CDSA, is a sulfonamide compound . It has a molecular weight of 162.21 g/mol . The compound is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-cyano-2-methylpropane-1-sulfonamide . The InChI code is 1S/C5H10N2O2S/c1-5(2,3-6)4-10(7,8)9/h4H2,1-2H3,(H2,7,8,9) .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis of Vinyl Sulfones and Sulfonamides : Research has developed efficient protocols for synthesizing vinyl sulfones and sulfonamides, highlighting their roles in enzyme inhibition and their utility as active agents in various organic reactions. The study demonstrates the synthesis from related precursors using a dehydrative synthesis approach, offering insights into the structural properties through NMR and mass spectrometry Kharkov University Bulletin Chemical Series, 2020.

  • Utility in Sulfonamide and Sulfamide Preparation : Another study explores the use of DABCO-bis(sulfur dioxide), as a convenient source of sulfur dioxide in organic synthesis. This process facilitates the formation of sulfonamides and sulfamides, demonstrating the compound's versatility in chemical synthesis Organic Letters, 2011.

Material Science and Polymer Chemistry

  • Development of Proton Exchange Membranes : A novel study on sulfonated poly(aryl ether sulfone) containing pendent quaternary ammonium groups presents a significant advancement in materials for proton exchange membranes. The research shows how the incorporation of these groups enhances membrane stability and proton conductivity, offering promising applications in fuel cell technology Journal of Membrane Science, 2010.

Medicinal Chemistry and Biochemical Applications

  • Fluorescence Sensing of Biothiols : In the context of medicinal chemistry, a sulfonamide-based fluorescent probe for discriminative sensing of biothiols in vitro and in living cells was developed. This highlights the compound's application in biochemical studies and potential diagnostic tools, demonstrating its sensitivity and selectivity for cysteine, homocysteine, and glutathione Analytical Chemistry, 2015.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-cyano-2-methylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-5(2,3-6)4-10(7,8)9/h4H2,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOWZIDNYBPKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2,2-dimethylethane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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